5-[3-(Trifluoromethoxy)phenoxy]pyrazine-2-carboxylic acid

Lipophilicity logP Membrane permeability

5-[3-(Trifluoromethoxy)phenoxy]pyrazine-2-carboxylic acid is a heterocyclic building block that combines a pyrazine-2-carboxylic acid core with a 3-(trifluoromethoxy)phenoxy substituent. It possesses a molecular weight of 300.19 g mol⁻¹, a computed XLogP3-AA of 2.7, and nine hydrogen-bond acceptor sites, reflecting the electron-withdrawing and lipophilic character imparted by the trifluoromethoxy group.

Molecular Formula C12H7F3N2O4
Molecular Weight 300.19 g/mol
CAS No. 1199215-63-8
Cat. No. B1389801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[3-(Trifluoromethoxy)phenoxy]pyrazine-2-carboxylic acid
CAS1199215-63-8
Molecular FormulaC12H7F3N2O4
Molecular Weight300.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC(F)(F)F)OC2=NC=C(N=C2)C(=O)O
InChIInChI=1S/C12H7F3N2O4/c13-12(14,15)21-8-3-1-2-7(4-8)20-10-6-16-9(5-17-10)11(18)19/h1-6H,(H,18,19)
InChIKeyBNRQALBTLCHQLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[3-(Trifluoromethoxy)phenoxy]pyrazine-2-carboxylic acid (CAS 1199215-63-8): Core Physicochemical Identity and Sourcing Context


5-[3-(Trifluoromethoxy)phenoxy]pyrazine-2-carboxylic acid is a heterocyclic building block that combines a pyrazine-2-carboxylic acid core with a 3-(trifluoromethoxy)phenoxy substituent. It possesses a molecular weight of 300.19 g mol⁻¹, a computed XLogP3-AA of 2.7, and nine hydrogen-bond acceptor sites, reflecting the electron-withdrawing and lipophilic character imparted by the trifluoromethoxy group [1]. The molecule is supplied at 98 % purity by multiple vendors and is catalogued within the Sigma‑Aldrich AldrichCPR collection, a set of unique compounds intended for early‑stage discovery research .

5-[3-(Trifluoromethoxy)phenoxy]pyrazine-2-carboxylic acid: Structural and Property-Based Barriers to Simple In‑Class Replacement


In‑class pyrazinecarboxylic acid derivatives cannot be interchanged with 5-[3-(trifluoromethoxy)phenoxy]pyrazine-2-carboxylic acid because the simultaneous presence of the phenoxy linker and the meta‑trifluoromethoxy group generates a distinct combination of lipophilicity, electron‑withdrawing character, hydrogen‑bond capacity, and conformational flexibility that individual structural analogs lack [1]. These differences translate into quantifiable shifts in logP, hydrogen‑bond acceptor count, and rotatable‑bond number, each of which dictates ADME‑relevant behavior and target‑engagement potential in drug‑discovery programs .

5-[3-(Trifluoromethoxy)phenoxy]pyrazine-2-carboxylic acid: Head‑to‑Head and Cross‑Study Quantitative Differentiation Table


Lipophilicity Boost Versus Non‑Fluorinated Phenoxy Analog

The target compound exhibits an XLogP3-AA of 2.7 [1], whereas the non‑fluorinated analog 5-phenoxypyrazine-2-carboxylic acid displays a measured logP of 2.198 . The trifluoromethoxy substituent thus raises computed logP by approximately 0.5 units, a shift that can markedly influence passive membrane permeability and non‑specific protein binding in cellular assays.

Lipophilicity logP Membrane permeability

Expanded Hydrogen‑Bond Acceptor Capacity Versus Direct‑Linked Trifluoromethoxy Analog

The target compound contains 9 hydrogen‑bond acceptor atoms [1], whereas 5-(trifluoromethoxy)pyrazine-2-carboxylic acid possesses only 4 . The additional five acceptor sites are contributed by the phenoxy ether oxygen and the phenoxy ring system, providing a greater capacity for structured water interactions and specific protein‑ligand hydrogen bonds.

Hydrogen bonding Ligand‑target recognition Solubility

Conformational Flexibility Gain Over Direct‑Linked Trifluoromethoxy Pyrazine

With 4 rotatable bonds [1], the target compound is more flexible than 5-(trifluoromethoxy)pyrazine-2-carboxylic acid, which has only 2 rotatable bonds . The phenoxy spacer introduces two additional torsional degrees of freedom, allowing the trifluoromethoxy‑phenyl group to adopt a wider range of conformations.

Rotatable bonds Molecular flexibility Induced fit

Meta‑Trifluoromethoxy Substitution Position Favored for Mitochondrial Uncoupling Activity

Structure‑activity relationship studies on anilinopyrazine mitochondrial uncouplers have demonstrated that a trifluoromethoxy group is preferred at the meta position of the aniline ring, while a trifluoromethyl group is best at the para position [1]. Although this finding derives from aniline‑based pyrazines rather than phenoxy‑linked analogs, it provides a class‑level precedent that the meta‑trifluoromethoxy orientation in 5‑[3‑(trifluoromethoxy)phenoxy]pyrazine‑2‑carboxylic acid may be optimal for protonophoric activity should the compound be evaluated as a mitochondrial uncoupler.

Mitochondrial uncoupler Structure‑activity relationship Meta-substitution

5-[3-(Trifluoromethoxy)phenoxy]pyrazine-2-carboxylic acid: Prioritized Procurement and Research Scenarios


Lead Optimization Programs Requiring Tailored Lipophilicity

When a medicinal chemistry campaign demands a pyrazine‑2‑carboxylic acid building block with logP elevated by ~0.5 units relative to the non‑fluorinated parent, 5‑[3‑(trifluoromethoxy)phenoxy]pyrazine‑2‑carboxylic acid offers a direct solution. This lipophilicity increment, documented by comparing XLogP3‑AA (2.7) with the logP of 5‑phenoxypyrazine‑2‑carboxylic acid (2.2) [1], can modulate membrane permeability without introducing a full additional ring system.

Discovery of Mitochondrial Uncouplers or Protonophoric Agents

Based on class‑level SAR indicating a preference for meta‑trifluoromethoxy substitution in anilinopyrazine uncouplers [1], this compound is a logical choice for synthesizing focused libraries aimed at identifying novel mitochondrial protonophores. The meta‑OCF₃ pattern differentiates it from analogs that carry para‑CF₃ or para‑OCF₃ groups and is expected to influence proton‑shuttling efficiency.

Structure‑Permeability Relationship Studies in Early Drug Discovery

With 9 hydrogen‑bond acceptors and 4 rotatable bonds, this compound provides a distinct profile relative to the more rigid, lower‑HBA comparator 5‑(trifluoromethoxy)pyrazine‑2‑carboxylic acid [1]. Research teams conducting parallel artificial membrane permeability assays (PAMPA) or Caco‑2 permeability screens can use this pair to systematically probe the impact of hydrogen‑bond capacity and flexibility on passive diffusion.

Scaffold‑Hopping and Fragment‑Based Design

The phenoxy linker creates a well‑defined distance and orientation between the carboxylic acid and the trifluoromethoxy‑phenyl moiety, offering a scaffold‑hopping opportunity for fragment‑based design. This spatial arrangement is inaccessible with direct‑linked trifluoromethoxy pyrazines, making the compound a valuable entry point for diversifying chemical space around the pyrazine core.

Quote Request

Request a Quote for 5-[3-(Trifluoromethoxy)phenoxy]pyrazine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.